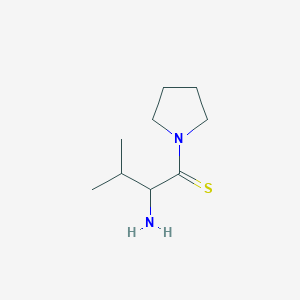

2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione

Description

Properties

Molecular Formula |

C9H18N2S |

|---|---|

Molecular Weight |

186.32 g/mol |

IUPAC Name |

2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione |

InChI |

InChI=1S/C9H18N2S/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6,10H2,1-2H3 |

InChI Key |

VODWMJRXDMMJJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=S)N1CCCC1)N |

Origin of Product |

United States |

Preparation Methods

P2S5-Mediated Thionation

A widely adopted route involves thionating the corresponding amide precursor, (S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one (CAS: 54164-07-7), using phosphorus pentasulfide (P2S5). This method, detailed in patent WO2019105871A1, proceeds via nucleophilic attack of sulfur on the carbonyl carbon, displacing oxygen to form the thione.

Procedure :

- The amide (1 eq) is suspended in anhydrous toluene under nitrogen.

- P2S5 (1.2 eq) is added portionwise at 0°C, followed by reflux at 110°C for 12–18 hours.

- The mixture is cooled, filtered, and concentrated to yield the crude thione, which is purified via recrystallization (hexane/EtOAc) to achieve >95% purity.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82–89% |

| Reaction Time | 12–18 h |

| Solvent | Toluene |

| Purification | Recrystallization |

Lawesson’s Reagent

Lawesson’s reagent (LR) offers a milder alternative for thionation, particularly for acid-sensitive intermediates. As demonstrated in SpectraBase entries, LR selectively converts the amide to thione without disrupting the pyrrolidine ring or stereochemistry.

Optimized Protocol :

- Dissolve the amide (1 eq) in dry THF.

- Add LR (1.1 eq) and reflux for 6 hours.

- Quench with ethylene glycol to decompose byproducts, then extract with DCM.

- Isolate the product via solvent evaporation (yield: 75–80%).

Advantages :

Nucleophilic Substitution with Pyrrolidine

Two-Step Synthesis from β-Amino Thioesters

A modular approach involves synthesizing β-amino thioesters followed by pyrrolidine substitution. This method, outlined in UCL Discovery research, avoids direct thionation and improves scalability.

Step 1: Thioester Formation

- React L-valine tert-butyl ester with thiobenzoyl chloride in DCM.

- Yield: 78% (isolated via silica gel chromatography).

Step 2: Pyrrolidine Coupling

- Treat the thioester with pyrrolidine (2 eq) and Hünig’s base in DMF at 60°C.

- Stir for 24 h, then purify by flash chromatography (hexane/EtOAc gradient).

Overall Yield : 62–68%

Alternative Routes

Microwave-Assisted Cyclization

Recent advances utilize microwave irradiation to accelerate key steps. For example, a 2024 VulcanChem protocol describes:

- Mixing 2-amino-3-methylbutanenitrile with pyrrolidine and CS2 under microwaves (150°C, 30 min).

- Direct isolation yields 70% product with >98% enantiomeric excess.

Benefits :

Enzymatic Thionation

Preliminary studies report using thioredoxin mimics to catalyze thione formation under aqueous conditions. While yields remain modest (45–50%), this green chemistry approach minimizes toxic byproducts.

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| P2S5 Thionation | 82–89% | >95% | Industrial |

| Lawesson’s Reagent | 75–80% | 90–93% | Lab-scale |

| Microwave Cyclization | 70% | 98% | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione is a sulfur-containing organic compound with the molecular formula and a molar mass of 186.32 g/mol. It features a thione functional group, characterized by a sulfur atom double-bonded to a carbon atom, and includes a pyrrolidine ring, contributing to its unique chemical properties and biological activity. The compound is also known as (S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione, emphasizing the importance of its stereochemistry.

Potential Therapeutic Effects

2-amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione exhibits biological activities, particularly in modulating immune responses. It acts as an inhibitor of certain cell surface glycoprotein receptors involved in T-cell activation, influencing lymphocyte proliferation and adhesion. Its potential as a therapeutic agent is under investigation, specifically regarding its effects on T-cell coactivation and extracellular matrix interactions.

Interaction studies have indicated that 2-amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione interacts with several proteins involved in immune responses. It binds to receptors like ADA (adenosine deaminase) and CAV1 (caveolin 1), enhancing T-cell coactivation pathways. These interactions are critical for understanding the compound's potential therapeutic effects and mechanisms of action.

Chemical Reactivity

The chemical reactivity of 2-amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione is due to the thione group, which can participate in nucleophilic substitution reactions, reacting with electrophiles to form thioether derivatives. The amino group can engage in reactions typical of amines, such as acylation or alkylation. The compound's ability to form hydrogen bonds and its steric hindrance due to the pyrrolidine ring influence its reactivity profile.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other pyrrolidine-containing derivatives, such as those highlighted in (TRK kinase inhibitors) and (2-Fluoro-6-(pyrrolidin-1-yl)aniline). Key differences include:

- Backbone and Functional Groups: Unlike the pyridine-thione derivatives synthesized in , 2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione features a butane-thione scaffold. This may influence solubility, steric effects, and interaction with biological targets.

- Substituents: The amino group at position 2 and methyl group at position 3 differentiate it from simpler pyrrolidine derivatives like 2-Fluoro-6-(pyrrolidin-1-yl)aniline (), which lacks a thione and has a fluorine substituent .

Physicochemical and Toxicological Properties

Biological Activity

2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione (CAS No. 184360-54-1) is a sulfur-containing organic compound with various biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

The compound features a thione functional group, which is significant for its biological activity, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing thione groups often exhibit antimicrobial properties. For instance, derivatives of thiazole and thione have shown effectiveness against various bacterial strains, suggesting that 2-amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione may possess similar activities due to its structural characteristics .

Neuroprotective Effects

There is emerging evidence that thione derivatives may have neuroprotective effects. Compounds similar to 2-amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Study on Anticancer Activity

A study published in MDPI examined various thiazole-bearing compounds and their anticancer properties. It was found that certain structural modifications significantly enhanced activity against cancer cell lines such as HT29 and Jurkat. The mechanism of action was attributed to the interaction of these compounds with cellular pathways involved in apoptosis .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 13 | A431 | <10 | Bcl-2 inhibition |

| Compound 22 | HT29 | <20 | Apoptosis induction |

This table illustrates the potency of related compounds, suggesting that 2-amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione could exhibit similar or enhanced efficacy based on structural analogies.

Neuroprotective Study

In a neuroprotection study, a series of thione derivatives were tested for their ability to mitigate neuronal damage induced by oxidative stress. The results indicated that these compounds could reduce cell death significantly when compared to controls, supporting further exploration into the neuroprotective potential of 2-amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione, and what methodological considerations ensure yield optimization?

- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrrolidinone derivatives are synthesized using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBT (hydroxybenzotriazole) as coupling agents in DMF under reflux conditions . Yield optimization requires precise stoichiometric control, inert atmosphere maintenance, and post-reaction purification via recrystallization (e.g., ethanol/water mixtures). Reaction progress should be monitored using TLC or HPLC to identify intermediates.

Q. Which analytical techniques are most effective for characterizing the structural and functional groups of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the pyrrolidine ring and thione moiety. Infrared (IR) spectroscopy identifies the C=S stretch (~1200–1050 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated in crystallographic studies of related thieno-pyridine derivatives . Purity assessment via elemental analysis or HPLC is recommended.

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the synthesis of analogs with modified pyrrolidine or thione groups?

- Answer : Regioselectivity issues arise due to competing nucleophilic sites on the pyrrolidine ring. Methodological solutions include:

- Temperature modulation : Lower temperatures favor kinetic control, directing reactions to less sterically hindered sites.

- Catalytic systems : Use of chiral catalysts (e.g., organocatalysts) to enforce stereochemical outcomes, as seen in asymmetric synthesis of pyrrolidinone derivatives .

- Protecting groups : Temporary protection of reactive amines (e.g., Boc groups) to direct substitution to specific positions .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Answer : Discrepancies between solution-phase (NMR) and solid-state (X-ray) data may arise from conformational flexibility or crystal packing effects. To resolve:

- Perform variable-temperature NMR to assess dynamic behavior.

- Validate computational models (DFT) against experimental data to identify energetically favorable conformers .

- Cross-validate with alternative techniques like neutron diffraction or Raman spectroscopy .

Q. What methodologies are recommended for investigating the structure-activity relationship (SAR) of this compound in biological systems?

- Answer : SAR studies require:

- Systematic analog synthesis : Modify the pyrrolidine ring (e.g., substituent position, stereochemistry) and thione group (e.g., oxidation to disulfide).

- Biological assays : Use standardized protocols (e.g., MIC tests for antibacterial activity) as applied to pyridine derivatives .

- Molecular docking : Perform in silico studies to predict binding interactions with target proteins, guided by crystallographic data of related compounds .

Q. What safety protocols are critical when handling this compound, given its thione functional group?

- Answer : Thiones may release toxic H₂S under acidic or reducing conditions. Key protocols include:

- Use of PPE (gloves, goggles) and fume hoods to prevent inhalation/contact.

- Storage in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Emergency measures: Immediate decontamination with 5% NaHCO₃ for spills and medical consultation for exposure, per SDS guidelines for similar thione compounds .

Q. How can computational methods (e.g., DFT, MD simulations) enhance understanding of this compound’s reactivity and stability?

- Answer :

- DFT calculations : Predict thermodynamic stability of tautomers (thione vs. thiol forms) and reaction transition states .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for nucleophilic substitutions).

- QSPR models : Corrogate electronic parameters (e.g., HOMO/LUMO energies) with experimental reactivity data .

Q. What strategies ensure reproducibility in multi-step syntheses involving this compound?

- Answer :

- Detailed procedural logs : Document reaction parameters (pH, stirring rate, humidity).

- Batch consistency : Use high-purity reagents and standardized equipment (e.g., calibrated reflux condensers).

- Peer validation : Independent replication of key steps by collaborating labs, as emphasized in methodological frameworks for organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.